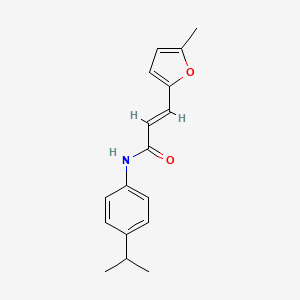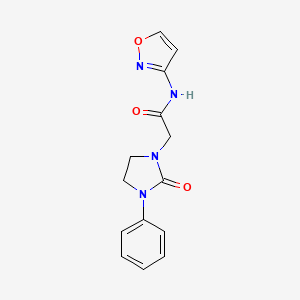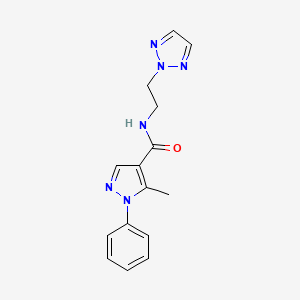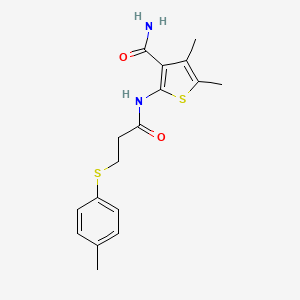![molecular formula C16H17NO4S B2901966 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 884990-82-3](/img/structure/B2901966.png)
3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, also known as 3-DMSMBA, is an important compound in the field of organic chemistry. It is a type of carboxylic acid with a sulfamoyl group attached to the 3-position of the aromatic ring. This compound has been studied extensively in recent years due to its potential applications in medicinal chemistry and other areas.
科学研究应用
3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid has been studied extensively in recent years due to its potential applications in medicinal chemistry and other areas. For instance, this compound has been used as a ligand in the synthesis of novel compounds with potential therapeutic applications. Additionally, this compound has been used as a catalyst in the synthesis of chiral compounds, which are important in the development of new drugs. Furthermore, this compound has been used as a reagent in the synthesis of other important compounds, such as polymers and dyes.
作用机制
The mechanism of action of 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is not yet fully understood. However, it is believed that the sulfamoyl group attached to the 3-position of the aromatic ring is responsible for its reactivity. The sulfamoyl group is believed to act as a nucleophile, which means that it can react with other molecules to form new compounds. Additionally, the sulfamoyl group is believed to be involved in the formation of hydrogen bonds, which can affect the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that this compound may have anti-inflammatory and anti-bacterial properties. Additionally, this compound has been shown to inhibit the growth of certain cancer cells in vitro. Further research is needed to better understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to obtain. Additionally, it is highly soluble in most organic solvents, making it easy to work with. However, this compound is also highly reactive and can easily form unwanted side products in certain conditions. Therefore, it is important to carefully consider the conditions in which this compound is used in order to avoid unwanted side reactions.
未来方向
Given the potential applications of 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, there are many potential future directions for research. One potential direction is the development of new and improved methods for synthesizing this compound. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound. Furthermore, further research is needed to explore the potential therapeutic applications of this compound. Finally, further research is needed to explore the potential use of this compound in other areas, such as materials science and catalysis.
合成方法
3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid can be synthesized through a variety of methods. One of the most common methods is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a base. This method has been used to synthesize this compound from 3,5-dimethylphenol and 4-methylbenzene sulfonyl chloride. Other methods, such as the Mitsunobu reaction, can also be used to synthesize this compound.
属性
IUPAC Name |
3-[(3,5-dimethylphenyl)sulfamoyl]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-6-11(2)8-14(7-10)17-22(20,21)15-9-13(16(18)19)5-4-12(15)3/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTIQTUIIAWELP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2901885.png)
![3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}quinoline](/img/structure/B2901886.png)
![4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde](/img/structure/B2901887.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2901890.png)


![Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate](/img/structure/B2901895.png)

![3-(5-methoxy-1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2901898.png)

![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2901903.png)
![[6-Bromo-5-(difluoromethyl)-2-fluoropyridin-3-yl]-trimethylsilane](/img/structure/B2901905.png)
